molecular formula C19H21N5O2S B4426900 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 573951-08-3

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B4426900
CAS No.: 573951-08-3
M. Wt: 383.5 g/mol
InChI Key: WGSYIBUYAWZUEQ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a pyridin-3-yl substituent at the 5-position of the triazole ring, an ethyl group at the 4-position, and a sulfanyl-linked acetamide moiety terminating in a 2-methoxy-5-methylphenyl group. Its molecular formula is C₂₀H₂₂N₆O₂S, with an average molecular weight of 410.50 g/mol . The structure combines a triazole core—known for diverse pharmacological activities—with a pyridine ring, which enhances bioavailability and target binding.

Synthetic routes for analogous compounds (e.g., ) typically involve alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH), followed by Paal-Knorr condensation or other cyclization strategies .

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-24-18(14-6-5-9-20-11-14)22-23-19(24)27-12-17(25)21-15-10-13(2)7-8-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSYIBUYAWZUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573951-08-3
Record name 2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-5-ME-PH)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: mCPBA is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is not well-documented. compounds with similar structures often interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring, in particular, is known to interact with metal ions and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analysis

The pharmacological profile of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Triazole Substituents Acetamide Substituents Biological Activity / Key Findings Reference(s)
Target Compound: 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 4-Ethyl, 5-(pyridin-3-yl) 2-Methoxy-5-methylphenyl Potential Orco agonist activity (inferred from structural similarity to VUAA-1)
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () 4-Ethyl, 5-(pyridin-2-yl) 4-Methoxyphenyl Unreported activity; pyridin-2-yl may alter receptor specificity compared to pyridin-3-yl analogs.
VUAA-1: N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () 4-Ethyl, 5-(pyridin-3-yl) 4-Ethylphenyl Potent Orco agonist (EC₅₀ = 2.3 µM); demonstrates role of pyridin-3-yl in olfactory modulation.
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamides (–8) 4-Amino, 5-(furan-2-yl) Varied aryl groups Anti-exudative activity (45–62% inhibition at 10 mg/kg vs. diclofenac sodium) .
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-Ethyl, 5-(pyridin-3-yl) 5-Acetamido-2-methoxyphenyl Enhanced solubility due to acetamido group; antiproliferative potential inferred .
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () 4-(4-Methylphenyl), 5-(4-chlorophenyl) 3,4-Difluorophenyl Likely anticancer/antimicrobial activity (halogen substituents enhance reactivity) .

Key Observations:

Pyridine Positional Isomerism :

  • Pyridin-3-yl (target compound, VUAA-1) correlates with Orco agonism due to optimal steric alignment with olfactory receptors .
  • Pyridin-2-yl () may reduce efficacy in neurological targets but improve metabolic stability.

Acetamide Substituents: 2-Methoxy-5-methylphenyl (target compound) balances lipophilicity and electron-donating effects for CNS penetration. 5-Acetamido-2-methoxyphenyl () introduces hydrogen-bonding sites, enhancing solubility and protein interaction .

Biological Activity Trends :

  • Anti-exudative activity is prominent in furan-2-yl triazole derivatives (–8), suggesting heterocyclic flexibility is critical for anti-inflammatory effects.
  • Antiproliferative activity () is linked to hydroxyacetamide derivatives, where the N-hydroxy group may chelate metal ions in enzyme active sites.

Synthetic Modifications :

  • Halogenation (e.g., 4-chlorophenyl in ) enhances electrophilicity and target binding .
  • Allyl or ethoxy groups () improve pharmacokinetic properties by reducing metabolic degradation .

Pharmacokinetic and Physicochemical Data:

  • IR Spectroscopy : Stretching frequencies (e.g., C=O at 1667 cm⁻¹, C-S at 664 cm⁻¹ in ) confirm functional group integrity .
  • Thermal Stability : Melting points (e.g., 207.6–208.5°C in ) indicate crystalline stability, critical for formulation .

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

  • Molecular Formula : C20H23N5OS
  • Molecular Weight : 381.49 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=NC=C3

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating moderate to high efficacy:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate
Pseudomonas aeruginosaLow

The mechanism of action involves the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for growth and replication .

Anti-inflammatory Effects

Triazole compounds have shown potential in reducing inflammation. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is critical for developing treatments for inflammatory diseases such as arthritis and asthma .

Anticancer Activity

Triazole derivatives are also being explored for their anticancer properties. In cellular assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Cell LineIC50 (μM)
HCT116 (Colon Carcinoma)6.2
T47D (Breast Carcinoma)27.3

These findings suggest that the compound may induce apoptosis through the modulation of signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : The triazole moiety interacts with enzymes and receptors, potentially inhibiting their activity.
  • Sulfanyl Group : This group enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
  • Pyridine Ring : The presence of a pyridine group may contribute to the compound's ability to bind selectively to specific biological targets.

Case Studies

Several studies have reported on the biological activities of similar triazole compounds:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives possess broad-spectrum antimicrobial properties, with modifications leading to improved activity against resistant strains .
  • Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of a related triazole compound in patients with rheumatoid arthritis, showing significant reductions in clinical symptoms and inflammatory markers .
  • Cancer Research : Another study highlighted the potential of triazole derivatives in targeting cancer stem cells, providing a novel approach to cancer therapy by preventing recurrence after treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

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